quinolin-8-yl acrylate

Catalog No.
S9101214
CAS No.
34493-87-3
M.F
C12H9NO2
M. Wt
199.20 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
quinolin-8-yl acrylate

CAS Number

34493-87-3

Product Name

quinolin-8-yl acrylate

IUPAC Name

quinolin-8-yl prop-2-enoate

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

InChI

InChI=1S/C12H9NO2/c1-2-11(14)15-10-7-3-5-9-6-4-8-13-12(9)10/h2-8H,1H2

InChI Key

XJCKBNNSMUEHQQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=CC=CC2=C1N=CC=C2

Quinolin-8-yl acrylate is an organic compound characterized by the presence of a quinoline moiety attached to an acrylate group. Its chemical formula is C12H9NO2C_{12}H_{9}NO_{2}, and it is recognized for its potential utility in various chemical and biological applications. The structure consists of an acrylate functional group, which is known for its reactivity, particularly in polymerization reactions, combined with the quinoline ring, which imparts unique electronic properties and biological activity.

  • Polymerization: It readily undergoes polymerization to form poly(quinolin-8-yl acrylate), which is utilized in creating polymeric materials with enhanced properties.
  • Esterification: The compound can react with alcohols to form esters, further expanding its application potential.
  • Cross-Metathesis: Quinolin-8-yl acrylate can be involved in cross-metathesis reactions, allowing for the synthesis of a diverse range of alkenyl amides .

Quinolin-8-yl acrylate exhibits notable biological activities, primarily due to the quinoline component. Compounds with similar structures have demonstrated antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives containing the quinoline structure have been evaluated for their effectiveness against various pathogens and cancer cell lines . The specific biological activities of quinolin-8-yl acrylate itself require further investigation but suggest potential therapeutic applications.

The synthesis of quinolin-8-yl acrylate can be achieved through various methods:

  • Direct Esterification: This method involves the reaction of quinolin-8-carboxylic acid with acrylic acid or its derivatives under acidic conditions.
  • Cross-Metathesis: A more modular approach involves using Grubbs' catalyst to facilitate the reaction between terminal alkenes and quinoline derivatives to yield quinolin-8-yl acrylates .

These methods highlight the versatility in synthesizing this compound, allowing for modifications that can enhance its properties.

Quinolin-8-yl acrylatePolymerizable; potential therapeutic agentMaterials science; pharmaceuticalsQuinolin-2(1H)-oneAntibacterial activityAntibioticsQuinolineBasic structure; versatile in synthesisOrganic synthesis8-HydroxyquinolineChelating agent; antioxidant propertiesMetal ion chelation; medicinal uses

Quinolin-8-yl acrylate stands out due to its dual functionality as both a reactive monomer and a potential bioactive compound, making it unique among its peers.

Interaction studies involving quinolin-8-yl acrylate often focus on its binding affinity and activity against biological targets. For example, compounds derived from quinoline structures have been studied for their interactions with enzymes and receptors implicated in disease processes. These studies are crucial for understanding how quinolin-8-yl acrylate can be optimized for therapeutic use.

Several compounds share structural similarities with quinolin-8-yl acrylate, including:

  • Quinolin-2(1H)-one: Known for its antibacterial properties.
  • Quinoline: A basic structure that serves as a backbone for many bioactive compounds.
  • 8-Hydroxyquinoline: Exhibits chelating properties and has been used in medicinal chemistry.

Comparison Table

CompoundUnique Features

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

199.063328530 g/mol

Monoisotopic Mass

199.063328530 g/mol

Heavy Atom Count

15

UNII

92NG3425F7

Dates

Modify: 2023-11-21

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